molecular formula C13H8BrCl2NO B11558578 4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol

4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol

Cat. No.: B11558578
M. Wt: 345.0 g/mol
InChI Key: PMHJKTGIWGSOBS-UHFFFAOYSA-N
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Description

4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2,3-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylphenyl N-(3,4-dichlorophenyl)carbamate
  • 2-Bromo-4-chloro-5-methylphenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

4-bromo-2-[(2,3-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8BrCl2NO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H

InChI Key

PMHJKTGIWGSOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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